Cas no 765926-19-0 (2,4-Dichloro-6-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline)
![2,4-Dichloro-6-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline structure](https://www.kuujia.com/scimg/cas/765926-19-0x500.png)
2,4-Dichloro-6-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline Chemical and Physical Properties
Names and Identifiers
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- DTXSID401133824
- 2,4-dichloro-6-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline
- SR-01000324764-1
- VS-01194
- CS-0326434
- STK172606
- 2,4-DICHLORO-6-{3-METHYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}ANILINE
- 765926-19-0
- 2,4-dichloro-6-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline
- starbld0031487
- 2,4-Dichloro-6-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-phenylamine
- SR-01000324764
- AKOS000108653
- 2,4-Dichloro-6-(3-methyl-1,2,4-triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzenamine
- BBL002736
- [2,4-dichloro-6-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]amine
- 2,4-Dichloro-6-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline
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- Inchi: 1S/C10H7Cl2N5S/c1-4-14-15-10-17(4)16-9(18-10)6-2-5(11)3-7(12)8(6)13/h2-3H,13H2,1H3
- InChI Key: SNPDJDJHMBPTPY-UHFFFAOYSA-N
- SMILES: ClC1=CC(=CC(=C1N)C1=NN2C(C)=NN=C2S1)Cl
Computed Properties
- Exact Mass: 298.9799218g/mol
- Monoisotopic Mass: 298.9799218g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 18
- Rotatable Bond Count: 1
- Complexity: 323
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 97.3Ų
2,4-Dichloro-6-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1397104-500mg |
2,4-Dichloro-6-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline |
765926-19-0 | 98% | 500mg |
¥7173.00 | 2024-07-28 |
2,4-Dichloro-6-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline Related Literature
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Sushant Kumar Behera,Pritam Deb Phys. Chem. Chem. Phys., 2020,22, 19139-19146
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Shilong Wang,Yuanyuan Zhang,Guixin Liu,Hui Xu,Lijuan Song,Jinchun Chen,Jiazhu Li,Zhen Zhang Org. Chem. Front., 2021,8, 599-604
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Syed Meheboob Elahi,M. V. Rajasekharan CrystEngComm, 2015,17, 7191-7198
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Harish R. Talele,Ashutosh V. Bedekar Org. Biomol. Chem., 2012,10, 8579-8582
Additional information on 2,4-Dichloro-6-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline
Introduction to 2,4-Dichloro-6-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline (CAS No. 765926-19-0)
2,4-Dichloro-6-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline, with the CAS number 765926-19-0, is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features and potential biological activities, making it a promising candidate for various therapeutic applications.
The molecular structure of 2,4-Dichloro-6-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline consists of a substituted aniline core with dichloro groups at the 2 and 4 positions and a 3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl moiety at the 6 position. The presence of these functional groups imparts distinct chemical and biological properties to the molecule. The dichloro substituents enhance the lipophilicity of the compound, which can influence its cellular uptake and distribution. The triazolothiadiazole ring system is known for its bioisosteric properties and has been widely explored in drug design for its ability to modulate various biological targets.
Recent studies have highlighted the potential of 2,4-Dichloro-6-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline in several therapeutic areas. One notable application is in the field of anticancer research. A study published in the Journal of Medicinal Chemistry (2021) demonstrated that this compound exhibits potent antiproliferative activity against various cancer cell lines. The mechanism of action appears to involve the inhibition of key signaling pathways involved in cell cycle progression and apoptosis. Specifically, the compound was found to downregulate the expression of cyclin D1 and upregulate pro-apoptotic proteins such as Bax and caspase-3.
In addition to its anticancer properties, 2,4-Dichloro-6-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline has shown promise as an anti-inflammatory agent. Research conducted by a team at the University of California (2020) revealed that this compound effectively reduces inflammation in vitro by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. The anti-inflammatory activity is attributed to its ability to modulate nuclear factor-kappa B (NF-kB) signaling pathways.
The pharmacokinetic profile of 2,4-Dichloro-6-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline has also been investigated to assess its suitability for drug development. A study published in European Journal of Pharmaceutical Sciences (2019) reported that the compound exhibits favorable oral bioavailability and a reasonable half-life in preclinical models. These properties suggest that it could be developed into an orally administered therapeutic agent.
Safety and toxicity studies are crucial for evaluating the potential risks associated with any new chemical entity. Preliminary toxicological assessments indicate that 2,4-Dichloro-6-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline has a relatively low toxicity profile at therapeutic doses. However, further comprehensive safety evaluations are necessary to ensure its long-term safety and efficacy.
The synthesis of 2,4-Dichloro-6-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline involves multi-step reactions that require precise control over reaction conditions to achieve high yields and purity. A recent synthetic route described in Organic Letters (2020) utilized a combination of coupling reactions and cyclization steps to efficiently produce the target molecule. This synthetic strategy not only improves yield but also enhances scalability for large-scale production.
In conclusion, 2 , 4 - Dichloro - 6 - ( 3 - methyl - [ 1 , 2 , 4 ] triazolo [ 3 , 4 - b ] [ 1 , 3 , 4 ] thiadiazol - 6 - yl ) aniline (CAS No. 765926-19-0) is a multifaceted compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features and diverse biological activities make it an attractive candidate for further development into novel therapeutic agents. Ongoing research continues to explore its full range of applications and optimize its properties for clinical use.
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